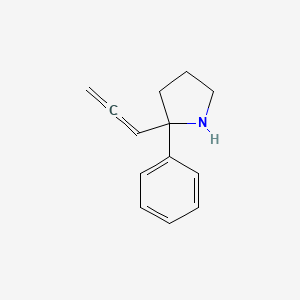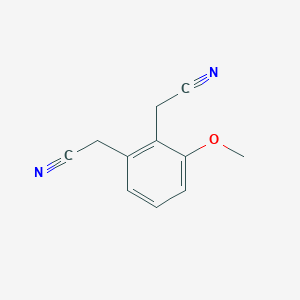![molecular formula C14H26O3Si B14376307 3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one CAS No. 89597-52-4](/img/structure/B14376307.png)
3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one is a synthetic organic compound characterized by its unique structure, which includes a triethylsilyl group and an oxolan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one typically involves the reaction of a suitable precursor with triethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction. The general synthetic route can be summarized as follows:
Starting Material: The synthesis begins with a suitable precursor, such as a buten-2-one derivative.
Silylation: The precursor is reacted with triethylsilyl chloride in the presence of a base like triethylamine or pyridine.
Cyclization: The intermediate product undergoes cyclization to form the oxolan-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The triethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The oxolan-2-one moiety may interact with specific enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-(Trimethylsilyl)-3-buten-2-one: Similar structure but with a trimethylsilyl group instead of triethylsilyl.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Contains a quinolin-2-one moiety and different substituents.
Uniqueness
3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one is unique due to the presence of both the triethylsilyl group and the oxolan-2-one ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
89597-52-4 |
|---|---|
Molecular Formula |
C14H26O3Si |
Molecular Weight |
270.44 g/mol |
IUPAC Name |
3-(3-triethylsilyloxybut-2-enyl)oxolan-2-one |
InChI |
InChI=1S/C14H26O3Si/c1-5-18(6-2,7-3)17-12(4)8-9-13-10-11-16-14(13)15/h8,13H,5-7,9-11H2,1-4H3 |
InChI Key |
FVNLGNJUNQSNPG-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(=CCC1CCOC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)

![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)

methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)

![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)


![(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B14376273.png)


![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)
